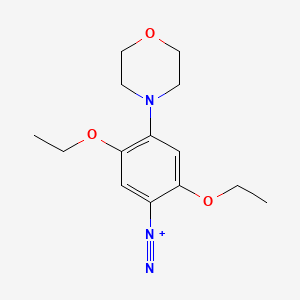
4,4',4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is an organic compound known for its unique structure and properties. It consists of a pyrene core with four 3-aminobenzoic acid groups attached at the 1, 3, 6, and 8 positions. This compound exhibits strong fluorescence and excellent electron transport properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) typically involves the following steps:
Formation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from simpler aromatic compounds. This often involves cyclization reactions under high-temperature conditions.
Attachment of 3-Aminobenzoic Acid Groups: The 3-aminobenzoic acid groups are introduced through nucleophilic substitution reactions. The pyrene core is reacted with 3-aminobenzoic acid in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) has numerous applications in scientific research:
Biology: Employed in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) involves its interaction with molecular targets through its fluorescent and electron transport properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its electron transport capabilities make it suitable for use in electronic devices, where it facilitates charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of 3-aminobenzoic acid groups.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Contains formyl groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is unique due to its combination of strong fluorescence, excellent electron transport properties, and the presence of 3-aminobenzoic acid groups, which provide additional functionalization possibilities. This makes it highly versatile for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C44H30N4O8 |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
3-amino-4-[3,6,8-tris(2-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H30N4O8/c45-35-13-19(41(49)50)1-5-23(35)31-17-32(24-6-2-20(42(51)52)14-36(24)46)28-11-12-30-34(26-8-4-22(44(55)56)16-38(26)48)18-33(29-10-9-27(31)39(28)40(29)30)25-7-3-21(43(53)54)15-37(25)47/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
Clave InChI |
RSPCAUZRMTXSQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=C(C=C(C=C6)C(=O)O)N)C7=C(C=C(C=C7)C(=O)O)N)C8=C(C=C(C=C8)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


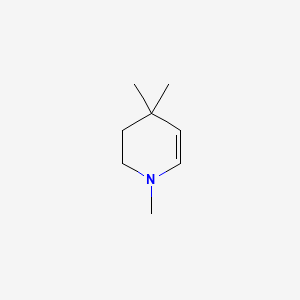
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
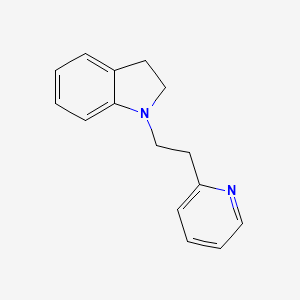
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
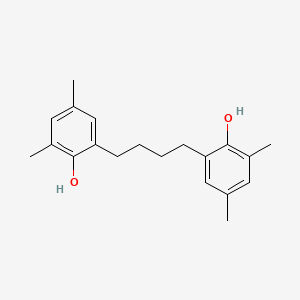

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

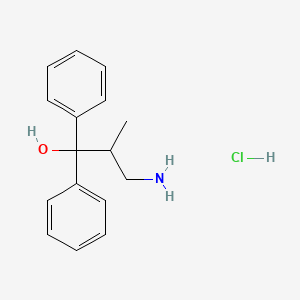
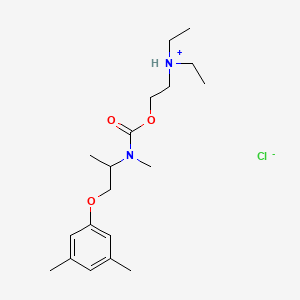
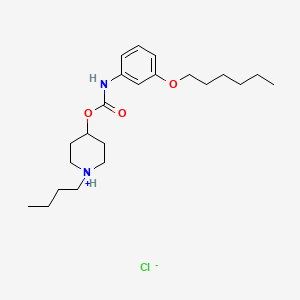
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
